molecular formula C26H19N3O2 B3992826 1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B3992826
M. Wt: 405.4 g/mol
InChI Key: TWIYRWWMSPTSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common synthetic route includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . The reaction conditions often require the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid) or metal catalysts like copper-doped CdS nanoparticles . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds, such as:

The uniqueness of 1-(naphthalen-1-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

1'-(naphthalen-1-ylmethyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-24-20-12-3-5-14-22(20)27-26(28-24)21-13-4-6-15-23(21)29(25(26)31)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15,27H,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIYRWWMSPTSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C5(C3=O)NC6=CC=CC=C6C(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 2
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 3
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 4
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 5
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 6
1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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